molecular formula C15H15BrN2O2 B11061759 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide

2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide

Cat. No.: B11061759
M. Wt: 335.20 g/mol
InChI Key: MKDAFNJKNZHGCX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methoxyaniline group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide typically involves the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the bromophenyl and methoxyaniline groups can influence its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The structural features of the compound may allow for interactions with specific enzymes or receptors.

Industry

In the industrial sector, compounds like this compound can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group could facilitate binding to hydrophobic pockets, while the methoxyaniline group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)-2-(2-methoxyanilino)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetamide can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can affect the compound’s chemical and biological properties.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-20-13-5-3-2-4-12(13)18-14(15(17)19)10-6-8-11(16)9-7-10/h2-9,14,18H,1H3,(H2,17,19)

InChI Key

MKDAFNJKNZHGCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

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